N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Overview
Description
N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H20N8O4 and its molecular weight is 472.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Furan derivatives have been heavily studied for their therapeutic potentials against certain types of tumors . The presence of azomethine nitrogen, C=N, serves as a binding site for metal ions to interact with various biomolecules like proteins and amino acids .
Mode of Action
It can be inferred that the compound may chelate to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .
Biochemical Pathways
Furan derivatives and their metal complexes have been known to enhance biological activity .
Result of Action
Several schiff bases, which this compound is a derivative of, have exhibited potent antibacterial, antifungal, anticancer, and diuretic activities .
Action Environment
It is known that the stability of schiff bases and their metal complexes, which this compound is a derivative of, is significant because of their capability to form metal chelates in a mono-, bi-, and polydentate manner .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-2-methylimidazo[1,2-a]pyridine-3-carboxamide are not well-studied. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s functional groups, including the furan-2-ylmethylamino group, the tetrazol-1-yl group, and the imidazo[1,2-a]pyridine-3-carboxamide group .
Cellular Effects
Potential effects could include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-2-methylimidazo[1,2-a]pyridine-3-carboxamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported .
Properties
IUPAC Name |
N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N8O4/c1-15-21(29-11-3-2-6-19(29)25-15)22(33)26-16-7-9-17(10-8-16)31-23(34)30(27-28-31)14-20(32)24-13-18-5-4-12-35-18/h2-12H,13-14H2,1H3,(H,24,32)(H,26,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNWTKAZGIZTFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)NCC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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